REACTION_CXSMILES
|
[OH-].[Na+].[I:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.Br[CH:12]([OH:18])[CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].O>CN(C=O)C.C1COCC1.C(OCC)(=O)C.ClCCl>[I:3][C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][OH:18])=[CH:6][CH:5]=1 |f:0.1,7.8|
|
Name
|
|
Quantity
|
0.327 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
bromohexanol
|
Quantity
|
1.482 g
|
Type
|
reactant
|
Smiles
|
BrC(CCCCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
ethyl acetate dichloromethane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added (15 ml)
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over anhydrous sodium sulphate
|
Type
|
FILTRATION
|
Details
|
after filtration the solvent
|
Type
|
CUSTOM
|
Details
|
was removed at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product was isolated by silica gel column chromatography
|
Type
|
CUSTOM
|
Details
|
A white solid was obtained (1.509 g, yield 69%)
|
Name
|
|
Type
|
|
Smiles
|
IC1=CC=C(OCCCCCCO)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |